molecular formula C20H14O2S B2763539 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione CAS No. 951951-38-5

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione

Cat. No. B2763539
CAS RN: 951951-38-5
M. Wt: 318.39
InChI Key: ODGVQSKVIAZNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione, also known as PDC, is a heterocyclic compound that has been the focus of scientific research due to its potential therapeutic properties. PDC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione has been found to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione has been found to exhibit antioxidant and antidiabetic properties. 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various disease states. However, one limitation of using 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione. One area of research is the development of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another area of research is the development of new synthesis methods for 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione to make it more accessible for use in lab experiments. Finally, further studies are needed to fully understand the mechanism of action of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione and its potential therapeutic applications.

Synthesis Methods

The synthesis of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 2-hydroxybenzaldehyde with cyclopentanone in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then subjected to a series of reactions involving sulfur, selenium, and oxygen-containing reagents to yield the final product, 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione.

Scientific Research Applications

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione has been the subject of several scientific studies due to its potential therapeutic properties. One study found that 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione has antitumor activity by inducing apoptosis in cancer cells. 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione has also been found to exhibit antioxidant and antidiabetic properties.

properties

IUPAC Name

14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2S/c23-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-21-18(16)10-19(15)22-20/h1-3,5-6,9-11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGVQSKVIAZNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=S)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione

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